REACTION_CXSMILES
|
BrC1C=CC(S(CC2N=[C:14]([C:18]3[CH:33]=[CH:32][C:21]([C:22]([NH:24][CH2:25][C:26]4[CH:27]=NC=CC=4)=O)=[CH:20][CH:19]=3)[O:15][C:16]=2C)(=O)=O)=CC=1.[Cl:34][C:35](OCC1C=CC=CC=1)=O.BrC1C=CC(S(CC2N=C(C3C=CC(C(O)=O)=CC=3)OC=2C)(=O)=[O:53])=CC=1.[OH-:71].[Na+]>C1COCC1>[Cl:34][CH2:35][C:25]1[N:24]=[C:22]([C:21]2[CH:20]=[CH:19][C:18]([C:14]([O:15][CH3:16])=[O:53])=[CH:33][CH:32]=2)[O:71][C:26]=1[CH3:27] |f:3.4|
|
Name
|
benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
4-aminomethylbenzoic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (250 mL)
|
Type
|
WASH
|
Details
|
washed with EtOH (50 mL)
|
Type
|
WASH
|
Details
|
finally washed with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.43 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |